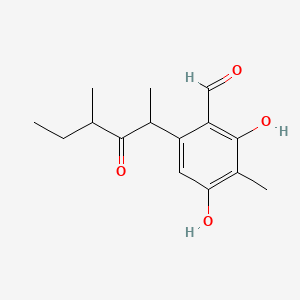
Ascosalitoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascosalitoxin is a monoterpenoid.
Wissenschaftliche Forschungsanwendungen
Phytotoxicity and Agricultural Applications
Phytotoxic Effects on Legumes
Ascosalitoxin has been shown to induce necrosis in various legume crops, making it a significant factor in plant pathology. Research indicates that this compound is particularly effective against species within the Vicia genus, with faba bean being highly susceptible. The compound's phytotoxicity varies depending on concentration, demonstrating activity across multiple legumes tested, except for lentils .
Table 1: Phytotoxicity of this compound on Various Legumes
| Legume Species | Necrosis Induction | Concentration Tested (mm²) | Susceptibility Level |
|---|---|---|---|
| Faba Bean | Yes | 30 | High |
| Common Vetch | Yes | 30 | Moderate |
| Lentils | No | N/A | Resistant |
| Peas | Yes | 30 | Moderate |
Mechanism of Action
The mechanism by which this compound induces necrosis involves disrupting cellular membranes and promoting oxidative stress within plant cells. This action is particularly detrimental to young seedlings, leading to stunted growth and reduced yield in affected crops .
Potential Use in Biological Control
Given its phytotoxic properties, this compound could be explored as a biological herbicide. By selectively targeting susceptible weed species while minimizing harm to desired crops, this compound presents a potential avenue for sustainable agriculture practices. Further research is necessary to evaluate its efficacy and safety in field conditions.
Medicinal Applications
Antimicrobial Properties
Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in the field of pharmaceuticals. The compound's ability to inhibit certain pathogenic fungi could lead to its use in developing antifungal treatments .
Case Study: Antifungal Efficacy
A study assessed the efficacy of this compound against common fungal pathogens affecting crops. Results demonstrated significant inhibition of fungal growth at varying concentrations, indicating potential for agricultural fungicide formulations .
Structural Analysis and Characterization
The structural elucidation of this compound has been achieved through advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These methods confirm its molecular formula C13H18O4 and provide insights into its functional groups, which contribute to its biological activity .
Eigenschaften
CAS-Nummer |
152982-97-3 |
|---|---|
Molekularformel |
C15H20O4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2,4-dihydroxy-3-methyl-6-(4-methyl-3-oxohexan-2-yl)benzaldehyde |
InChI |
InChI=1S/C15H20O4/c1-5-8(2)14(18)9(3)11-6-13(17)10(4)15(19)12(11)7-16/h6-9,17,19H,5H2,1-4H3 |
InChI-Schlüssel |
PNGIBNMUXNYIFZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C(=O)C(C)C1=CC(=C(C(=C1C=O)O)C)O |
Kanonische SMILES |
CCC(C)C(=O)C(C)C1=CC(=C(C(=C1C=O)O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















